![molecular formula C12H12N2 B6337728 5,6'-Dimethyl-[2,2']bipyridinyl; 97% CAS No. 245678-74-4](/img/structure/B6337728.png)

5,6'-Dimethyl-[2,2']bipyridinyl; 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

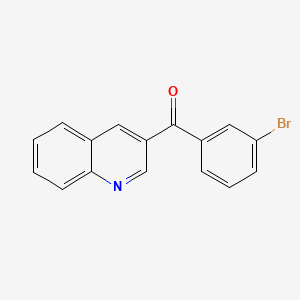

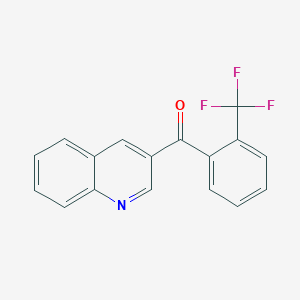

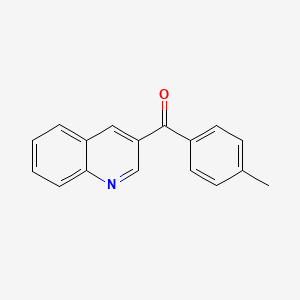

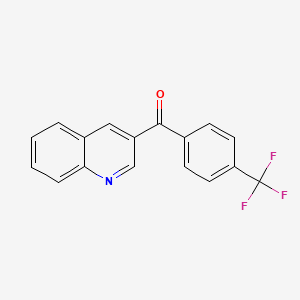

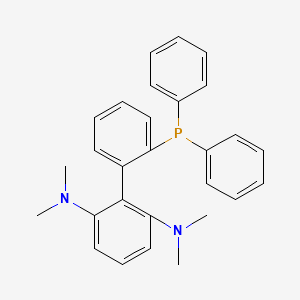

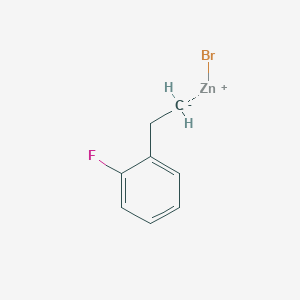

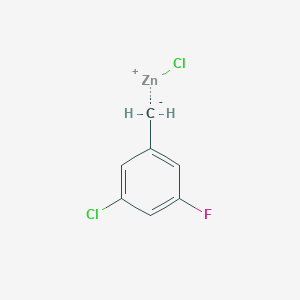

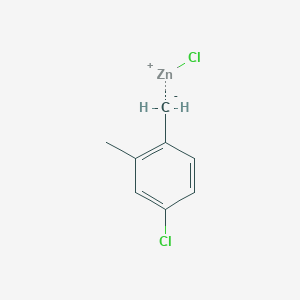

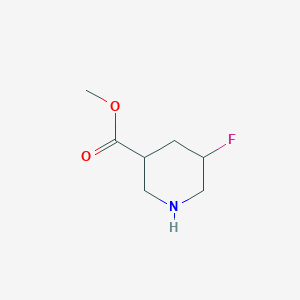

5,6’-Dimethyl-[2,2’]bipyridinyl, also known as 5,6’-Dimethyl-2,2’-bipyridine, is a compound with the molecular formula C12H12N2 . It is commonly used as a ligand to form complexes with ions such as Pd(II), Pt(II), Cu(II), Co(II), and Zn(II) .

Synthesis Analysis

The synthesis of 5,6’-Dimethyl-[2,2’]bipyridinyl has been reported from 6-bromopicoline . Unambiguous syntheses of 4-, 5- and 6-methyl-2,2’-bipyridinyls from the appropriate α-oxoketene dithioacetals and the enolate of a suitable carbonyl compound are described .Molecular Structure Analysis

The molecular weight of 5,6’-Dimethyl-[2,2’]bipyridinyl is 184.24 g/mol . Although bipyridine is often drawn with its nitrogen atoms in cis conformation, the lowest energy conformation both in solid state and in solution is in fact coplanar, with nitrogen atoms in trans position .Chemical Reactions Analysis

5,6’-Dimethyl-[2,2’]bipyridinyl is a bidentate chelating ligand, forming complexes with many transition metals . A large number of complexes of 2,2’-bipyridine have been described. It binds metals as a chelating ligand, forming a 5-membered chelate ring .Physical And Chemical Properties Analysis

5,6’-Dimethyl-[2,2’]bipyridinyl is a solid compound . It is widely used as an intermediate in organic synthesis and pharmaceuticals. It is also used as a raw material in the synthesis of dyestuffs and agrochemicals .Wissenschaftliche Forschungsanwendungen

Overview

5,6'-Dimethyl-[2,2']bipyridinyl, a chemical compound known for its unique properties, has various applications in scientific research. While the direct studies specifically focusing on 5,6'-Dimethyl-[2,2']bipyridinyl are limited, insights can be drawn from research involving similar compounds, highlighting its potential use in fields like organic synthesis, biomolecule stabilization, and as part of more complex chemical formulations.

Organic Synthesis

In the realm of organic synthesis, compounds related to 5,6'-Dimethyl-[2,2']bipyridinyl serve as critical intermediates and catalysts. For example, 5-Hydroxymethylfurfural (HMF), a biomass-derived platform chemical, has received attention for its applications in producing various value-added chemicals, materials, and biofuels. The versatility of such compounds, thanks to the presence of functional groups, makes them excellent starting materials for the synthesis of fine chemicals, suggesting potential roles for 5,6'-Dimethyl-[2,2']bipyridinyl in similar synthetic pathways (Fan et al., 2019).

Stabilization and Solvent Use

Dimethyl sulfoxide (DMSO) is widely recognized for its stabilizing effects on biomembranes and its utility as a solvent, hinting at possible roles for structurally related compounds in enhancing the stability and solubility of biomolecules. DMSO's interactions with membranes and its impact on the lipid matrix of cell membranes offer insights into how 5,6'-Dimethyl-[2,2']bipyridinyl might interact with biological systems, potentially serving as a stabilizing agent or solvent in biomedical research (Yu & Quinn, 1998).

Environmental and Energy Applications

The use of dimethyl ether (DME) as an alternative fuel and its low emissions profile in combustion processes highlight an interesting aspect of methylated compounds in environmental and energy research. This suggests potential research avenues for 5,6'-Dimethyl-[2,2']bipyridinyl in developing sustainable energy solutions or in studies focused on reducing harmful environmental emissions (Park & Lee, 2014).

Wirkmechanismus

Target of Action

5,6’-Dimethyl-2,2’-bipyridine, also known as 5,6’-Dimethyl-[2,2’]bipyridinyl, is commonly used as a ligand to form complexes with ions such as Pd(II), Pt(II), Cu(II), Co(II), and Zn(II) . It has been reported to demonstrate significant activity against embryos .

Mode of Action

The compound binds to these metal ions as a chelating ligand, forming a 5-membered chelate ring . This interaction results in the formation of complexes that can have various effects depending on the specific metal ion involved .

Biochemical Pathways

It’s known that these complexes can have significant effects on various biological processes .

Pharmacokinetics

Like many other similar compounds, its bioavailability is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of 5,6’-Dimethyl-2,2’-bipyridine are largely dependent on the specific metal ion complex formed. For instance, a binuclear iron (III) complex of 5,5′-dimethyl-2,2′-bipyridine has been reported to show strong cytotoxicity activity against A549 cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5,6’-Dimethyl-2,2’-bipyridine. Factors such as pH, temperature, and the presence of other substances can affect its ability to form complexes with metal ions and thus its overall activity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-6-(5-methylpyridin-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-6-7-11(13-8-9)12-5-3-4-10(2)14-12/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQWGNYSJZOTNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6'-Dimethyl-2,2'-bipyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.